5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.
Preparation Methods
The synthesis of 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-fluoropyridin-4-amine to yield the desired carboxamide . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential anti-tubercular activity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of essential proteins or enzymes required for bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide include other pyrazine and pyridine derivatives such as:
Pyrazinamide: A well-known anti-tubercular drug.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with potential anti-tubercular activity.
Fluoropyridines: Compounds with similar fluorine substitution patterns that exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H6ClFN4O |
---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H6ClFN4O/c11-9-5-14-8(4-15-9)10(17)16-7-1-2-13-3-6(7)12/h1-5H,(H,13,16,17) |
InChI Key |
JOJUPYXIUMVRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=CN=C(C=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.